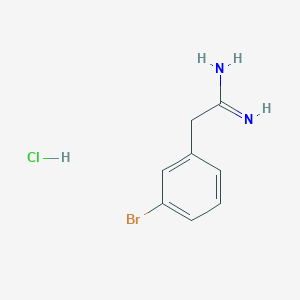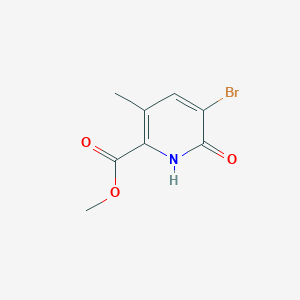
Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the molecular formula C8H8BrNO3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is used in the synthesis of novel compounds with potential applications in various fields. For instance, it has been involved in the synthesis of pyridyl–pyrazole-3-one derivatives (Huang et al., 2017).
Role in Synthesizing Biologically Active Derivatives : This chemical plays a significant role in creating biologically active derivatives. An efficient synthesis method for a carboxylic acid moiety, which is a part of a potent dopamine and serotonin receptors antagonist, was developed using a related compound (Hirokawa et al., 2000).
Exploring Chemical Reactions : The compound is used to explore various chemical reactions, including its conversion into different esters. These studies contribute to a broader understanding of chemical synthesis processes (Irikawa et al., 1989).
Biological and Medicinal Applications
Antitumor Activity : Some derivatives synthesized using this compound have shown antitumor activity, specifically against certain tumor cell lines, highlighting its potential in developing cancer therapies (Huang et al., 2017).
Antibacterial and Antifungal Agents : Derivatives of 6-oxo-pyridine-3-carboxamide, synthesized from similar compounds, have been evaluated as antibacterial and antifungal agents. This suggests its role in developing new antimicrobial drugs (El-Sehrawi et al., 2015).
Lipase-Catalyzed Kinetic Resolution : The compound has been used in studies involving lipase-catalyzed kinetic resolution, which is significant in producing enantiomerically pure substances, crucial in pharmaceuticals (Andzans et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-3-5(9)7(11)10-6(4)8(12)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWMVXMGAPPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






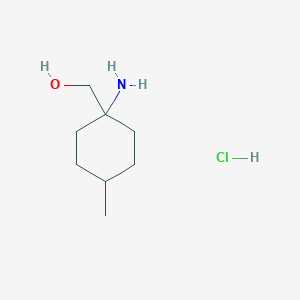

![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)
![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)
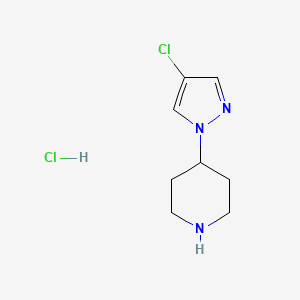


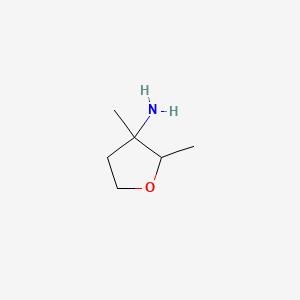

![tert-butyl N-(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B1377496.png)
